{4-[(4-Bromo-1H-pyrazol-1-yl)methyl]phenyl}methanol
Description
{4-[(4-Bromo-1H-pyrazol-1-yl)methyl]phenyl}methanol (IUPAC name: [1-(4-Bromophenyl)-1H-pyrazol-3-yl]methanol; CAS: 1478538-20-3) is a brominated pyrazole derivative featuring a benzyl alcohol group. Its molecular formula is C₁₀H₉BrN₂O (molar mass: 253.1 g/mol). The compound consists of a pyrazole ring substituted with a bromine atom at position 4 and a 4-bromophenyl group attached via a methylene bridge. The hydroxyl group on the benzyl moiety enhances its polarity, influencing solubility and reactivity .
Pyrazole derivatives are widely studied for their pharmacological and material science applications. This compound’s structural features, such as the bromine atom (electron-withdrawing) and the methanol group (hydrogen-bond donor), make it a versatile intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
[4-[(4-bromopyrazol-1-yl)methyl]phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c12-11-5-13-14(7-11)6-9-1-3-10(8-15)4-2-9/h1-5,7,15H,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSXZPKTXAYBHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)Br)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (4-(Bromomethyl)phenyl)methanol
The critical intermediate, (4-(bromomethyl)phenyl)methanol, is synthesized via radical bromination of 4-methylbenzyl alcohol:
-
Protection : The hydroxymethyl group of 4-methylbenzyl alcohol is acetylated using acetic anhydride to prevent undesired side reactions.
-
Bromination : The methyl group undergoes radical bromination with N-bromosuccinimide (NBS) under UV light, yielding 4-(bromomethyl)benzyl acetate.
-
Deprotection : Basic hydrolysis (e.g., NaOH/MeOH) removes the acetyl group, affording (4-(bromomethyl)phenyl)methanol.
Reaction Conditions :
N-Alkylation Reaction
4-Bromo-1H-pyrazole reacts with (4-(bromomethyl)phenyl)methanol in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃ or NaH):
Optimized Parameters :
Characterization Data :
Suzuki-Miyaura Cross-Coupling
While less direct, this method leverages palladium catalysis to couple boronic acid derivatives with aryl halides. For example, (4-(hydroxymethyl)phenyl)boronic acid could theoretically couple with 1-(bromomethyl)-4-bromo-1H-pyrazole. However, the instability of benzylic boronic acids limits this approach’s practicality.
Mitsunobu Reaction
The Mitsunobu reaction offers an alternative for forming C–N bonds, albeit with challenges in regioselectivity. Reacting 4-bromo-1H-pyrazol-1-ylmethanol with (4-hydroxybenzyl)alcohol in the presence of DIAD and PPh₃ could yield the target compound.
Limitations :
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| N-Alkylation | High regioselectivity, scalable | Multi-step intermediate synthesis | 68–72 |
| Suzuki Coupling | Single-step, atom-economical | Unstable boronic acids | N/A |
| Mitsunobu | Mild conditions | Low yield, side reactions | <50 |
Mechanistic Insights
N-Alkylation Mechanism
-
Deprotonation : Base abstracts the pyrazole N–H proton, generating a nucleophilic nitrogen.
-
Electrophilic Attack : The nitrogen attacks the benzylic carbon of (4-(bromomethyl)phenyl)methanol, displacing bromide.
-
Workup : Aqueous extraction and column chromatography isolate the product.
Challenges and Optimization
Chemical Reactions Analysis
Cross-Coupling Reactions
The 4-bromo substituent on the pyrazole ring participates in transition metal-catalyzed cross-coupling reactions , enabling substitution with aryl, heteroaryl, or boron-containing groups.
-
Key observation : The pyrazole bromine exhibits moderate reactivity in Suzuki couplings, requiring elevated temperatures (80°C) and polar aprotic solvents like DMSO .
Oxidation of the Benzylic Alcohol
The hydroxymethyl group undergoes oxidation to form carbonyl or carboxylic acid derivatives:
-
Stability note : The alcohol group is prone to oxidation under acidic or strongly oxidizing conditions .
Protection/Deprotection of the Alcohol Group
The benzylic alcohol is protected to prevent undesired side reactions during synthetic sequences:
| Protection Method | Reagents | Outcome | Deprotection | Source |
|---|---|---|---|---|
| Silylation | TBSCl, imidazole, DMF | TBS ether | HF or TBAF | |
| Mitsunobu reaction | DIAD, PPh₃, R-OH | Ether derivatives | Acid hydrolysis |
-
Application : Protected derivatives are intermediates in multi-step syntheses of kinase inhibitors .
Nucleophilic Substitution at the Pyrazole Ring
The bromine atom undergoes substitution with nucleophiles under controlled conditions:
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperidine | Cs₂CO₃, DMF, 100°C | 4-(Piperidin-1-yl)-1H-pyrazole derivative | 21% | |
| Thiols | K₃PO₄, Pd catalyst | Thioether-linked analogs | 15–30% |
-
Limitation : Steric hindrance from the pyrazole’s methylene bridge reduces reaction efficiency compared to non-bridged pyrazoles .
Stability and Reactivity Insights
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C10H9BrN2O
Molecular Weight: 253.1 g/mol
CAS Number: 1184193-54-1
The compound features a bromopyrazole moiety attached to a phenyl ring, which is further linked to a methanol group. This unique structure contributes to its reactivity and potential applications in synthesis and drug development.
Chemistry
Building Block in Organic Synthesis:
{4-[(4-Bromo-1H-pyrazol-1-yl)methyl]phenyl}methanol serves as an important building block for synthesizing more complex organic molecules. Its bromine atom allows for various substitution reactions, making it a valuable intermediate in organic synthesis.
Catalytic Applications:
The compound can act as a ligand in catalytic reactions, enhancing the efficiency of processes such as cross-coupling reactions. Its ability to form strong hydrogen bonds with enzymes and receptors further supports its role in catalysis.
Biological Applications
Drug Development:
Research indicates that this compound has potential as a pharmacophore in drug design. It targets specific enzymes or receptors, which is crucial for developing new therapeutic agents .
Biological Probes:
The compound can be utilized as a probe to study biological pathways and interactions. Its structural characteristics enable it to interact with various biological targets, providing insights into cellular mechanisms .
Antimicrobial Activity:
Studies have shown that similar compounds exhibit antimicrobial properties. While specific data on this compound's activity is limited, its structural analogs suggest potential efficacy against various pathogens .
Material Science and Industry
Development of New Materials:
this compound is explored for its potential in creating new materials with specific properties such as enhanced thermal stability or electrical conductivity .
Agrochemical Synthesis:
The compound may also find applications in the synthesis of agrochemicals, contributing to crop protection strategies through the development of novel pesticides or herbicides .
Case Study 1: Drug Design
A study investigating the use of pyrazole derivatives in drug design highlighted the effectiveness of compounds similar to this compound in targeting enzyme active sites. The research demonstrated that modifications on the pyrazole ring significantly influenced binding affinity and selectivity towards various biological targets .
Mechanism of Action
The mechanism of action of {4-[(4-Bromo-1H-pyrazol-1-yl)methyl]phenyl}methanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The bromine atom and pyrazole ring play crucial roles in these interactions, facilitating strong binding through halogen bonding and π-π stacking .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural and physicochemical differences between {4-[(4-Bromo-1H-pyrazol-1-yl)methyl]phenyl}methanol and related pyrazole derivatives:
Key Observations :
- Substitution Position : The position of bromine on the pyrazole ring (C4 vs. C5) significantly affects electronic properties and reactivity. For example, C4 substitution in the target compound may enhance electrophilic aromatic substitution compared to C5-substituted analogues .
- Functional Groups: The benzyl alcohol group in the target compound increases hydrophilicity compared to non-hydroxylated derivatives like 4-bromo-1-phenyl-1H-pyrazole .
- Steric Effects : Bulky substituents (e.g., 4-bromophenyl vs. methyl) influence crystal packing and molecular interactions, as seen in X-ray studies of related structures .
Comparative Reactivity
- Nucleophilic Substitution : The bromine atom in the target compound is susceptible to substitution reactions, similar to 4-bromo-1-phenyl-1H-pyrazole .
- Hydrogen Bonding: The hydroxyl group enables hydrogen bonding, which is absent in non-alcohol derivatives like 4-bromo-1-(4-sulphamoylphenyl)-1H-pyrazole .
Biological Activity
{4-[(4-Bromo-1H-pyrazol-1-yl)methyl]phenyl}methanol, also known as 4-(4-bromopyrazol-1-yl)phenylmethanol, is an organic compound with the molecular formula CHBrNO. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition research.
Chemical Structure and Properties
The compound features a bromopyrazole moiety attached to a phenyl ring, which is further linked to a methanol group. This unique structure contributes to its reactivity and interaction with biological targets.
Research indicates that compounds similar to this compound can form hydrogen bonds with amino acids in the active sites of enzymes, influencing their activity. The compound may interact with various biochemical pathways, including those involved in signal transduction and metabolic processes .
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of pyrazole derivatives. For instance, compounds containing the pyrazole structure have shown effectiveness against various bacterial strains such as E. coli and Bacillus subtilis. The minimum inhibitory concentration (MIC) for these compounds often falls within the range of 6.25 µg/mL to 40 µg/mL, indicating significant antimicrobial potential .
Anticancer Activity
Recent investigations have highlighted the anticancer properties of pyrazole derivatives, including this compound. These compounds have been reported to inhibit the growth of several cancer cell lines, including lung and breast cancer cells. The structure-activity relationship (SAR) studies suggest that substituents on the phenyl ring significantly affect their anticancer efficacy .
Enzyme Inhibition
The compound has been explored for its ability to inhibit carbonic anhydrase (CA) isoforms, which are implicated in various physiological processes and diseases. For example, compounds related to this compound exhibited IC values as low as 0.24 ± 0.08 μM against hCAII, showcasing their potential as therapeutic agents .
Comparative Analysis with Similar Compounds
A comparative study of this compound with other halogenated pyrazole derivatives reveals distinct differences in biological activity based on the nature of substituents:
| Compound | Substituent | IC (μM) | Biological Activity |
|---|---|---|---|
| {4-Bromo-Pyrazole} | Br | 0.24 ± 0.08 | Strong CA inhibition |
| {4-Chloro-Pyrazole} | Cl | 1.20 ± 0.40 | Moderate CA inhibition |
| {4-Fluoro-Pyrazole} | F | Not tested | N/A |
| {4-Methyl-Pyrazole} | CH₃ | >50 | Weak activity |
Case Studies
In a recent study evaluating various pyrazole derivatives for their anticancer properties, this compound was tested against multiple cancer cell lines. Results indicated that this compound effectively inhibited cell proliferation in MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells at concentrations significantly lower than standard chemotherapeutics .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for {4-[(4-Bromo-1H-pyrazol-1-yl)methyl]phenyl}methanol, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, hydrazine hydrate and KOH in ethanol under reflux (5–8 hours) are used to form pyrazole intermediates, followed by benzyl alcohol derivatization . Optimization includes monitoring reaction progress via TLC, adjusting stoichiometry (e.g., 1:1.5 molar ratio of brominated precursor to hydrazine), and controlling temperature (60–80°C) to minimize side products like over-alkylated byproducts. Post-synthesis purification involves recrystallization from ethanol or methanol .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns protons and carbons in the pyrazole ring (δ 7.5–8.0 ppm for pyrazole protons) and benzyl alcohol group (δ 4.5–5.0 ppm for -CH2- and δ 1.5–2.0 ppm for -OH).
- IR Spectroscopy : Confirms hydroxyl (broad peak ~3200–3400 cm⁻¹) and C-Br stretches (500–600 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ at m/z 297.2 for C11H10BrN2O).
- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients (e.g., 70:30 to 90:10 over 20 minutes) .
Advanced Research Questions
Q. How is single-crystal X-ray diffraction (SCXRD) applied to resolve structural ambiguities in this compound?
- Methodological Answer : SCXRD using SHELXL (for refinement) and ORTEP (for visualization) resolves bond-length discrepancies (e.g., C-Br vs. C-O distances). Key steps:
- Data Collection : Mo Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion .
- Refinement : SHELXL refines anisotropic displacement parameters (ADPs) for non-H atoms. Hydrogen atoms are placed geometrically (riding model) with Uiso = 1.2×Ueq of parent atoms .
- Validation : R-factor < 0.05 and wR2 < 0.15 ensure accuracy. Example: A related pyrazole derivative showed a centroid–centroid π∙∙∙π interaction distance of 3.549 Å .
Q. What strategies address contradictions in spectroscopic vs. crystallographic data for this compound?
- Methodological Answer : Discrepancies (e.g., NMR-indicated tautomerism vs. X-ray static structure) are resolved via:
- Variable-Temperature NMR : Identifies dynamic processes (e.g., pyrazole ring flipping) by observing coalescence at elevated temperatures.
- DFT Calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental bond lengths/angles to validate crystallographic data .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., O-H∙∙∙O vs. C-H∙∙∙Br contacts) to explain packing discrepancies .
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Analysis : HOMO-LUMO gaps (e.g., ~5.2 eV) predict susceptibility to nucleophilic attack at the benzyl carbon.
- Molecular Electrostatic Potential (MEP) Maps : Highlight electrophilic regions (e.g., δ+ at the -CH2- bridge) for SN2 reactions .
- MD Simulations : Solvent effects (e.g., ethanol vs. DMF) on reaction kinetics are modeled using OPLS-AA force fields .
Q. What are the challenges in derivatizing this compound for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Functional Group Compatibility : Bromine at the pyrazole 4-position limits cross-coupling reactions (e.g., Suzuki requires Pd catalysts and inert conditions). Alternative strategies:
- Mannich Reactions : Introduce aminoalkyl groups using formaldehyde and secondary amines (e.g., morpholine) .
- Oxidation/Reduction : Controlled oxidation of -CH2OH to -COOH using KMnO4 (acidic conditions) .
- Crystallinity Issues : Bulky substituents reduce crystal quality; optimize via vapor diffusion (e.g., ether into DCM) .
Safety and Best Practices
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves and goggles due to potential skin/eye irritation from brominated aromatics.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of ethanol/HCl vapors during acidification .
- Waste Disposal : Halogenated waste segregated in designated containers for incineration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
